Cmc-cdi

Description

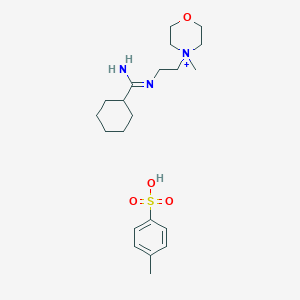

Structure

2D Structure

Properties

CAS No. |

118845-97-9 |

|---|---|

Molecular Formula |

C21H36N3O4S+ |

Molecular Weight |

426.6 g/mol |

IUPAC Name |

4-methylbenzenesulfonic acid;N'-[2-(4-methylmorpholin-4-ium-4-yl)ethyl]cyclohexanecarboximidamide |

InChI |

InChI=1S/C14H28N3O.C7H8O3S/c1-17(9-11-18-12-10-17)8-7-16-14(15)13-5-3-2-4-6-13;1-6-2-4-7(5-3-6)11(8,9)10/h13H,2-12H2,1H3,(H2,15,16);2-5H,1H3,(H,8,9,10)/q+1; |

InChI Key |

GWYOLUOGOHTLCQ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C[N+]1(CCOCC1)CCN=C(C2CCCCC2)N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C[N+]1(CCOCC1)CCN=C(C2CCCCC2)N |

Synonyms |

1-cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate CMC-CDI N-cyclohexyl-N'-2-morpholinoethyl-carbodiimide-methyl-4-toluolsulfonate |

Origin of Product |

United States |

Scientific Research Applications

Biomedical Applications

1.1 Drug Delivery Systems

CMC-CDI is increasingly recognized for its potential in drug delivery systems. The ability of CMC to form hydrogels allows for controlled drug release, enhancing therapeutic efficacy while minimizing side effects.

- Photothermal Therapy : CMC-polydopamine-NaI hydrogels have been developed for anti-tumor applications. These gels utilize photothermal therapy (PTT) and photodynamic therapy (PDT) to target tumors effectively. The incorporation of sodium periodate promotes gel formation and enhances imaging capabilities during treatment monitoring .

- Antimicrobial Properties : CMC-based hydrogels have shown promising results in antimicrobial applications. For instance, hydrogels synthesized through Schiff-base reactions demonstrated effective antibacterial activity, making them suitable for wound dressings .

Table 1: Summary of Biomedical Applications of this compound

Environmental Applications

2.1 Water Treatment Technologies

Capacitive deionization (CDI) technology has emerged as a promising method for water treatment, utilizing CMC as a key component in the process. CDI is effective for desalination and removal of contaminants from water.

- Heavy Metal Removal : Recent studies have demonstrated that CMC can enhance the efficiency of CDI systems in removing heavy metals from wastewater. The use of CMC-modified electrodes improves ion capture rates significantly .

- Water Softening : The application of CDI technology for water softening has been explored extensively. Research indicates that integrating CMC into CDI systems can optimize the removal of hardness ions from water, leading to better quality water for industrial and domestic use .

Table 2: Summary of Environmental Applications of this compound

Future Directions and Research Opportunities

The versatility of this compound opens numerous avenues for future research. Areas of interest include:

- Biodegradable Drug Carriers : Further exploration into biodegradable hydrogels that can provide targeted drug delivery with minimal side effects is essential.

- Advanced Water Treatment Solutions : Investigating new formulations of CMC for enhanced performance in various water treatment technologies could lead to more sustainable practices.

- Integration with Nanotechnology : Combining CMC with nanomaterials may enhance its properties and broaden its applications in both biomedical and environmental fields.

Comparison with Similar Compounds

Comparison with Similar Compounds/Enzymes

Structural and Functional Analogues

CMC-CDI is compared below with two functionally related systems: Filter Paper Activity (FPA) and Cellobiohydrolases (CBH) .

Key Findings:

Substrate Solubility : CMCA is 2–3 times higher than FPA due to CMC’s water solubility, which reduces adsorption barriers and enhances enzyme-substrate interactions .

Catalytic Limitations : FPA requires synergistic action of multiple cellulases (e.g., endoglucanases, exoglucanases) for effective hydrolysis, whereas CMCA primarily reflects endoglucanase efficiency.

Thermal Stability : CBH exhibits higher thermal stability (T₅₀ ~70°C) compared to CMCA (T₅₀ ~60°C), making CBH more suitable for high-temperature bioprocessing.

Comparative Performance in Industrial Settings

A study comparing hydrolysis yields under standardized conditions (pH 5.0, 50°C) revealed:

| Enzyme | CMC Hydrolysis Yield (%) | Filter Paper Hydrolysis Yield (%) |

|---|---|---|

| This compound | 85–90 | 30–35 |

| FPA-Dominant Mix | 40–45 | 70–75 |

| CBH | <10 | 50–55 |

Regulatory and Quality Considerations

When evaluating enzyme formulations for drug manufacturing (e.g., as processing aids), regulatory guidelines emphasize:

- Impurity Profiles : Comparative data on related substances (e.g., residual cellulases in APIs) must be provided, as per EMA and CHMP requirements .

- Stability Data : Accelerated stability studies (e.g., 3-month stability at 40°C/75% RH) are critical for industrial approval, with CMCA formulations showing faster degradation rates than CBH .

Preparation Methods

Base Material Preparation: CMC-CNF Paste Synthesis

The foundational step involves preparing a homogeneous CMC paste blended with cellulose nanofibrils (CNF) to enhance structural stability:

-

Mixing Protocol :

-

52 g of never-dried CNF (23.5 wt%) is loaded into a torque rheometer at 55°C and 120 rpm.

-

CMC powder (degree of substitution = 0.7–1.2) is gradually added until reaching a 0.1:1 CMC:CNF dry weight ratio.

-

Water is incorporated to adjust total solids to 18 wt%, with mixing continued until torque stabilization (~40 minutes).

-

-

Storage : The paste is refrigerated to prevent microbial growth until CDI treatment.

CDI Crosslinking Process

CDI is introduced to the CMC-CNF matrix under controlled acidic conditions:

-

Reagent Ratios : CDI is blended into the paste at a 1:1 dry weight ratio (CMC:CDI).

-

Acid Activation :

-

The CMC-CNF-CDI mixture is submerged in 0.1 M HCl for 20 minutes to protonate carboxyl groups, enhancing CDI reactivity.

-

-

Curing :

-

Two temperature regimes are tested: 25°C (room temperature) and 70°C.

-

Curing at 70°C accelerates imidazole intermediate formation, while 25°C favors gradual crosslinking.

-

Critical Parameters Influencing Crosslinking Efficiency

CMC Degree of Substitution (DS)

The DS of CMC (0.7–1.2) directly impacts crosslinking density. Higher DS values (>1.0) provide more carboxyl groups for CDI activation, leading to tighter networks. However, excessive DS (>1.2) risks steric hindrance, reducing reaction efficiency.

pH and Temperature

-

pH 4–5 : Optimal for CDI activation, as protonated carboxyl groups facilitate nucleophilic substitution.

-

70°C vs. 25°C : Elevated temperatures increase crosslinking kinetics but may degrade CMC’s polysaccharide backbone if prolonged.

Characterization of this compound Composites

| Material | Zeta Potential (mV) | DS |

|---|---|---|

| Pure CNF | −36.8 ± 2.0 | N/A |

| This compound (DS 0.7) | −59.3 ± 1.3 | 0.7 |

| This compound (DS 1.2) | −58.9 ± 1.1 | 1.2 |

Turbidity and Redispersion Stability

Turbidimetric analysis reveals CDI-crosslinked CMC’s superior redispersion in aqueous media. At 400 rpm stirring, treated samples show turbidity values of 12.4 NTU compared to 89.7 NTU for untreated CMC-CNF, indicating reduced aggregate formation.

Mechanical Properties

CDI crosslinking enhances tensile strength by 40–60% compared to non-crosslinked CMC, with Young’s modulus reaching 103 kPa under optimized conditions.

Comparative Analysis of Alternative Crosslinking Methods

While CDI offers precise control over crosslinking density, other methods include:

-

Metal-Ion Crosslinking : Al³⁺ forms coordination complexes with CMC, yielding flame-retardant hydrogels.

-

Radiation Crosslinking : Gamma or UV irradiation induces covalent bonds without reagents but requires specialized equipment.

CDI’s advantage lies in its room-temperature applicability and compatibility with acid-sensitive substrates.

Industrial and Biomedical Implications

This compound’s tunable mechanics and biocompatibility make it suitable for:

Q & A

How to formulate a rigorous research question for studying Cmc-cdi’s physicochemical properties?

Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example, focus on measurable outcomes such as "How does varying solvent polarity (intervention) affect this compound’s solubility (outcome) in aqueous solutions (population) compared to organic solvents (comparison)?" Ensure alignment with gaps identified in systematic literature reviews .

Q. What experimental design principles apply to synthesizing and characterizing this compound?

Define independent (e.g., temperature, catalyst concentration), dependent (e.g., yield, purity), and controlled variables (e.g., reaction time). Use factorial designs to test interactions between variables. Validate reliability through triplicate trials and calibrate instruments (e.g., HPLC, NMR) for accuracy .

Q. What are best practices for conducting a literature review on this compound?

Prioritize peer-reviewed primary research articles from databases like PubMed or Scopus. Use Boolean search terms (e.g., "this compound AND synthesis AND kinetics") and screen results for relevance. Critically evaluate methodologies in existing studies to identify gaps, such as inconsistent measurement protocols for stability .

Q. How to operationally define and measure key properties of this compound, such as stability or reactivity?

Define stability as "percentage degradation under controlled UV exposure over 72 hours" using spectrophotometric analysis. For reactivity, quantify reaction rates via kinetic assays under standardized conditions (e.g., pH 7.4, 37°C). Document calibration curves and control baselines to ensure reproducibility .

Q. How to validate experimental results in this compound studies?

Perform statistical tests (e.g., t-tests, ANOVA) to confirm significance. Cross-validate using alternative methods (e.g., FTIR and mass spectrometry for structural confirmation). Include negative controls and replicate experiments to rule out contamination or instrumentation errors .

Advanced Questions

Q. How to resolve contradictions in this compound experimental data across studies?

Conduct a meta-analysis of methodologies to identify variables causing discrepancies (e.g., solvent purity, measurement timing). Use sensitivity analysis to assess the impact of methodological differences. Replicate conflicting studies under standardized conditions to isolate causative factors .

Q. What methodological strategies integrate qualitative and quantitative data in this compound research?

Employ mixed-methods designs: use quantitative data (e.g., kinetic rates) to identify trends, and qualitative interviews with domain experts to contextualize anomalies. Triangulate findings with computational models (e.g., molecular dynamics simulations) .

Q. How to ensure data integrity and transparency in high-stakes this compound research?

Pre-register study protocols on platforms like Open Science Framework. Share raw datasets in repositories (e.g., Zenodo) with metadata annotations. Use blockchain-based tools for immutable audit trails of data modifications .

Q. What ethical considerations apply when sharing proprietary this compound research data?

Draft data-sharing agreements specifying permitted uses (e.g., academic collaboration only). Anonymize sensitive information (e.g., synthesis routes) and obtain ethics board approval. Cite restrictions in publications to maintain transparency .

Q. How to apply adaptive study designs to optimize this compound research efficiency?

Implement Bayesian adaptive trials to adjust parameters (e.g., dosage, sampling intervals) in real-time based on interim results. Use predictive modeling to prioritize high-yield experimental conditions, reducing resource waste .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.